molecular formula C16H10N2 B11878455 2-Phenylquinoline-3-carbonitrile CAS No. 73013-67-9

2-Phenylquinoline-3-carbonitrile

Cat. No.: B11878455
CAS No.: 73013-67-9
M. Wt: 230.26 g/mol
InChI Key: QHGZYCJXIVNYPN-UHFFFAOYSA-N
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Description

2-Phenylquinoline-3-carbonitrile is a heterocyclic aromatic compound with the molecular formula C16H10N2. It is a derivative of quinoline, which is a significant scaffold in medicinal chemistry due to its versatile applications in drug discovery and industrial chemistry . The compound features a quinoline ring system substituted with a phenyl group at the 2-position and a cyano group at the 3-position.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

Scientific Research Applications

2-Phenylquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, quinoline derivatives are known to inhibit enzymes like DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound’s cyano group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Uniqueness: 2-Phenylquinoline-3-carbonitrile is unique due to the presence of both a phenyl group and a cyano group, which confer distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications .

Properties

CAS No.

73013-67-9

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

2-phenylquinoline-3-carbonitrile

InChI

InChI=1S/C16H10N2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-10H

InChI Key

QHGZYCJXIVNYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C#N

Origin of Product

United States

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